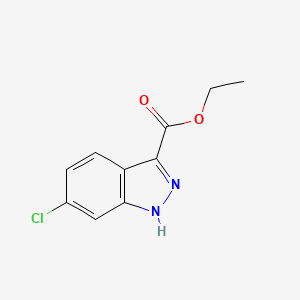

Ethyl 6-chloro-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNWYEBPQBUTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680010 | |

| Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-23-2 | |

| Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-chloro-1H-indazole-3-carboxylate

Executive Summary: Ethyl 6-chloro-1H-indazole-3-carboxylate is a halogenated heterocyclic compound featuring a core indazole scaffold, a structure of significant interest in medicinal chemistry. Its strategic substitution with a chlorine atom and an ethyl carboxylate group makes it a versatile synthetic intermediate for the development of novel therapeutic agents. The indazole nucleus is a privileged structure found in numerous biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: this compound

-

Synonyms: 6-chloro-1H-indazole-3-carboxylic acid ethyl ester

-

CAS Number: 885279-23-2[4]

-

Molecular Formula: C₁₀H₉ClN₂O₂[4]

-

Molecular Weight: 224.64 g/mol [4]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction optimization, and formulation. Below is a summary of its key characteristics.

| Property | Value | Source |

| Molecular Weight | 224.64 g/mol | [4] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |

| Physical Form | Solid / Powder | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry | [4] |

Synthesis and Mechanistic Insights

Generalized Synthetic Workflow

A plausible synthetic route begins with a chlorinated phenylhydrazine, which undergoes condensation with an α-ketoester, followed by an intramolecular cyclization (e.g., a Fischer indole-type synthesis variant) to form the indazole ring.

Below is a conceptual workflow diagram illustrating the key transformations.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CAS:885279-23-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 [sigmaaldrich.com]

An In-Depth Technical Guide to Ethyl 6-chloro-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-1H-indazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic indazole core, substituted with a reactive chlorine atom and an ethyl ester group, provides a versatile scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The indazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthetic protocol, and an exploration of its reactivity and potential applications in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and its potential for formulation into drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |

| Molecular Weight | 224.64 g/mol | [1] |

| CAS Number | 885279-23-2 | [1] |

| Appearance | Off-white to pale yellow solid (typical) | General knowledge |

| Melting Point | Not explicitly reported; related compounds suggest a range of 100-200 °C | Inferred from related compounds |

| Boiling Point | Not explicitly reported | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. Limited solubility in water. | General knowledge |

| XLogP3 | 2.7 | [1] |

Spectral Data (Predicted and based on related structures):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling constants influenced by the chloro and ester substituents. Signals for the ethyl group (a quartet and a triplet) will also be present.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ten carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the bicyclic core.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretch of the indazole ring, the C=O stretch of the ethyl ester, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitably substituted phenylhydrazone derivative. The following protocol is a representative example based on established methodologies for indazole synthesis.

Reaction Scheme:

A plausible synthetic pathway for this compound.

Step-by-Step Protocol:

-

Esterification of 2-Amino-4-chlorobenzoic Acid:

-

To a solution of 2-amino-4-chlorobenzoic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product, ethyl 2-amino-4-chlorobenzoate, with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

-

Diazotization and Reduction to form the Hydrazine:

-

Dissolve the resulting ethyl 2-amino-4-chlorobenzoate in an acidic aqueous solution (e.g., HCl).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Reduce the diazonium salt in situ using a suitable reducing agent (e.g., tin(II) chloride) to yield ethyl 4-chloro-2-hydrazinylbenzoate.

-

-

Hydrazone Formation:

-

React the crude ethyl 4-chloro-2-hydrazinylbenzoate with ethyl glyoxylate in a suitable solvent (e.g., ethanol).

-

The reaction typically proceeds at room temperature or with gentle heating to form the corresponding hydrazone intermediate.

-

-

Cyclization to the Indazole Core:

-

The hydrazone intermediate can be cyclized to form the indazole ring under either acidic or basic conditions.

-

For example, heating the hydrazone in a high-boiling solvent such as acetic acid or Dowtherm A can effect cyclization.

-

Alternatively, base-catalyzed cyclization can be performed using a base like sodium ethoxide in ethanol.

-

After completion of the reaction, the product, this compound, is isolated and purified by recrystallization or column chromatography.

-

Reactivity and Synthetic Applications

The chemical reactivity of this compound is characterized by the interplay of its functional groups.

Workflow for Derivatization:

Key reaction pathways for the derivatization of this compound.

-

N-Functionalization: The nitrogen atom at the N1 position of the indazole ring is nucleophilic and can be readily alkylated or arylated using various electrophiles in the presence of a base. This allows for the introduction of diverse substituents to modulate the compound's properties.

-

Ester Manipulation: The ethyl ester at the C3 position is a versatile handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy in drug discovery for exploring structure-activity relationships. For instance, a study in the Journal of Medicinal Chemistry describes the hydrolysis of a related methyl ester followed by amide coupling.[2]

-

Cross-Coupling Reactions: The chlorine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of aryl, alkynyl, and amino groups, respectively, providing access to a vast chemical space for the synthesis of novel compounds.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of numerous compounds with therapeutic potential. Its derivatives have been investigated for a variety of biological targets. For example, substituted 1-benzyl-1H-indazole-3-carboxylic acids and their derivatives have been explored for their pharmacological properties.[3]

The ability to functionalize the indazole at multiple positions (N1, C3, and C6) makes this scaffold particularly attractive for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a privileged indazole core with multiple points for diversification makes it an important tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a representative synthetic protocol, and its key applications, offering a valuable resource for researchers and scientists in the field of drug discovery.

References

- Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. (2023). [Link]

- Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof.

- Ethyl 6-chloro-1H-indazole-3-carboxyl

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 6-chloro-1H-indazole-3-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: Contextualizing Ethyl 6-chloro-1H-indazole-3-carboxylate

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] this compound (CAS No. 885279-23-2) is a key derivative within this class. It serves not as an end-product therapeutic itself, but as a crucial intermediate—a versatile molecular building block for the synthesis of more complex, biologically active compounds.[2][3] The strategic placement of the chloro group at the 6-position and the ethyl carboxylate at the 3-position provides distinct points for further chemical modification, making a thorough understanding of its physical and chemical properties essential for its effective use in drug discovery and development pipelines.

This guide provides a detailed examination of the core physical properties of this compound, grounded in established analytical techniques. The methodologies are presented not merely as instructions, but as self-validating systems designed to ensure the identity, purity, and consistency of the material—a prerequisite for any successful research endeavor.

Core Physicochemical Data

The fundamental properties of a compound dictate its handling, storage, and reactivity. The data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 885279-23-2 | [4][5] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [4][5] |

| Molecular Weight | 224.64 g/mol | [4][5] |

| Appearance | White to off-white or yellow solid/powder | Inferred from related bromo- and non-halogenated analogs.[6][7] |

| Melting Point | Data not consistently reported. The parent compound, ethyl 1H-indazole-3-carboxylate, melts at 133-134 °C.[6] | |

| Boiling Point | Not experimentally determined in available literature. High boiling point expected due to molecular weight and polar functional groups. | |

| Solubility | Insoluble in water. Soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF).[2][6][8] | |

| Storage | Sealed in a dry environment at room temperature or refrigerated (0-8°C) for long-term stability. | [3][5][7] |

Structural Elucidation and Spectroscopic Profile

Confirming the structural integrity of a chemical intermediate is paramount. A combination of spectroscopic techniques provides a comprehensive "fingerprint" of the molecule, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical as it is invisible in the ¹H NMR spectrum, preventing interference with the analyte signals.[8][9]

Expected ¹H NMR Signals (in DMSO-d₆, 400 MHz):

-

~13.9 ppm (singlet, 1H): This downfield signal is characteristic of the acidic N-H proton of the indazole ring.[2]

-

~8.2-7.5 ppm (multiplets, 3H): These signals correspond to the three protons on the aromatic portion of the indazole ring. The specific splitting patterns and chemical shifts are influenced by the electron-withdrawing chloro and carboxylate groups.

-

~4.4 ppm (quartet, 2H): This signal represents the -CH₂- protons of the ethyl ester, split into a quartet by the adjacent methyl group.

-

~1.4 ppm (triplet, 3H): This signal represents the -CH₃ protons of the ethyl ester, split into a triplet by the adjacent methylene group.

Expected ¹³C NMR Signals (in DMSO-d₆, 100 MHz):

-

~163 ppm: Carbonyl carbon (C=O) of the ethyl ester.

-

~141-110 ppm: A series of signals corresponding to the carbons of the indazole aromatic ring.

-

~61 ppm: Methylene carbon (-CH₂-) of the ethyl ester.

-

~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This technique is ideal for confirming the key structural motifs of the target compound. A common and effective sample preparation method is creating a potassium bromide (KBr) pellet to hold the solid sample in the path of the IR beam.[2][10]

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3300-3100 cm⁻¹: A broad peak corresponding to the N-H stretching vibration of the indazole ring.[10]

-

~2980 cm⁻¹: C-H stretching from the aliphatic ethyl group.

-

~1720 cm⁻¹: A strong, sharp peak characteristic of the C=O (carbonyl) stretch of the ester functional group.[8]

-

~1620, 1470 cm⁻¹: C=C stretching vibrations within the aromatic ring system.

-

~800-700 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a definitive confirmation of its elemental formula. For this compound, high-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) is ideal.[8] A key feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern with an approximate intensity ratio of 3:1, which is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

Expected Mass Spectrum Data:

-

[M+H]⁺: ~225.0425 Da (for the C₁₀H₁₀ClN₂O₂⁺ ion)

-

Isotopic Pattern: A prominent peak at m/z ≈ 225 and a smaller peak at m/z ≈ 227, with the relative intensity of the latter being approximately one-third that of the former.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible, providing trustworthy data on the physical properties of the compound.

Protocol for Melting Point Determination

Trustworthiness: The melting point is a sensitive indicator of purity. A pure crystalline solid will melt over a sharp, narrow range (typically < 2 °C). Impurities depress and broaden the melting range. This protocol ensures an accurate and reproducible measurement.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Measurement: Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point.

-

Fine Measurement: Once within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for accurate melting point determination.

Protocol for Qualitative Solubility Assessment

Trustworthiness: Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification, and formulation. This protocol provides a systematic and consistent method for qualitative assessment.

Methodology:

-

Preparation: Weigh approximately 10 mg of this compound into separate, labeled small test tubes or vials.

-

Solvent Addition: To the first vial, add the test solvent (e.g., deionized water) dropwise (approx. 0.1 mL increments) using a calibrated pipette.

-

Mixing: After each addition, vortex or agitate the vial vigorously for 30 seconds.

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid dissolves completely.

-

Documentation: Continue adding solvent up to a total volume of 1 mL. Record the outcome as "Soluble," "Sparingly Soluble," or "Insoluble."

-

Repeat: Repeat steps 2-5 for a panel of relevant solvents (e.g., Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Hexane).

Caption: Logical workflow for qualitative solubility testing.

References

- PubChem Compound Summary for CID 51358537, this compound.

- Supporting Information for Synthesis of Dihydropyrimidinones. The Royal Society of Chemistry. [Link]

- Supporting Information for Synthesis of 1H-indazoles. Wiley-VCH. [Link]

- PubChem Compound Summary for CID 78251, ethyl 1H-indazole-3-carboxylate.

- 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

- Supporting information for Multicomponent Reactions. The Royal Society of Chemistry. [Link]

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H9ClN2O2 | CID 51358537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:885279-23-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility Profile of Ethyl 6-chloro-1H-indazole-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount physical characteristic, profoundly influencing a compound's journey from a laboratory curiosity to a life-saving therapeutic. Poor solubility can cast a long shadow over the developmental pathway, leading to challenges in formulation, diminished bioavailability, and ultimately, the potential failure of an otherwise promising candidate. This guide is dedicated to a comprehensive exploration of the solubility of ethyl 6-chloro-1H-indazole-3-carboxylate, a member of the indazole class of compounds which are of significant interest in medicinal chemistry for their diverse biological activities.[1] This document will serve as a technical resource for researchers, providing a foundational understanding of solubility, detailed methodologies for its determination, and insights into the practical implications for drug development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O₂ | PubChem[2] |

| Molecular Weight | 224.64 g/mol | PubChem[2] |

| XLogP3 | 2.7 | PubChem[2] |

| CAS Number | 885279-23-2 | PubChem[2] |

The calculated XLogP3 value of 2.7 suggests that this compound possesses a moderate degree of lipophilicity, which may indicate a preference for organic solvents over aqueous media.

The Duality of Solubility: Thermodynamic vs. Kinetic

In the realm of pharmaceutical sciences, solubility is not a singular concept. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[3]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and solution phases are in equilibrium.[4] This value is independent of time once equilibrium is reached and is a critical parameter for understanding the intrinsic dissolution properties of a drug substance. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[6][7] Kinetic solubility is a high-throughput screening method widely used in early drug discovery to quickly assess the solubility of a large number of compounds.[7] It is important to note that kinetic solubility values are often higher than thermodynamic solubility values.[3]

Methodologies for Solubility Determination

Accurate and reproducible solubility data is contingent on robust experimental design. The following sections provide detailed protocols for the determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the definitive approach for measuring equilibrium solubility.[5]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, methanol, ethanol) in a sealed, inert container (e.g., glass vial).[4][5] A five-fold excess of the estimated required solid is a good starting point.[4]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium.[4][5] This can range from 24 to 72 hours, and preliminary experiments may be needed to determine the optimal equilibration time.[4][5]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not adsorb the compound.[7]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

-

Data Analysis: Construct a calibration curve using standard solutions of the compound with known concentrations to ensure accurate quantification of the solubility.[8]

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: High-Throughput Screening Assay

This method is ideal for the rapid assessment of solubility in early-stage drug discovery.[6][7]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[3][6]

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[6]

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the target final compound concentration and a low final DMSO concentration (typically ≤1%).[3]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) with gentle shaking for a defined period, typically 1 to 2 hours.[9]

-

Precipitate Removal: Separate any precipitated compound by filtration using a solubility filter plate.[6]

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a plate-based reader for UV absorbance or by transferring the filtrate to another plate for HPLC-UV analysis.[10]

Workflow for Kinetic Solubility Determination:

Caption: Workflow for Kinetic Solubility Determination.

Solubility Data for this compound

| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| Water | 25 | Requires experimental determination | Requires experimental determination |

| PBS (pH 7.4) | 25 | Requires experimental determination | Requires experimental determination |

| Methanol | 25 | Requires experimental determination | Requires experimental determination |

| Ethanol | 25 | Requires experimental determination | Requires experimental determination |

| DMSO | 25 | Requires experimental determination | Requires experimental determination |

Discussion and Implications for Drug Development

The structural features of this compound, including the indazole core, the chloro substituent, and the ethyl ester group, will collectively influence its solubility profile. Based on the calculated XLogP3 of 2.7, it is anticipated that the compound will exhibit limited aqueous solubility. This has several important implications for its development as a potential therapeutic agent:

-

Formulation Challenges: Low aqueous solubility can make it difficult to develop simple aqueous formulations for preclinical and clinical studies. This may necessitate the use of solubility-enhancing excipients such as co-solvents, surfactants, or cyclodextrins.

-

Bioavailability: For orally administered drugs, poor solubility can be a major barrier to absorption, leading to low and variable bioavailability.

-

In Vitro Assays: In biological screening assays, low solubility can lead to compound precipitation in the assay medium, resulting in inaccurate and misleading data.

Strategies to address potential solubility issues for this compound could include salt formation (if the compound has an ionizable group), particle size reduction (micronization or nanosizing), or the use of advanced formulation technologies such as solid dispersions or lipid-based formulations.

Safety, Handling, and Storage

For safe handling of this compound, it is essential to consult the Safety Data Sheet (SDS). General precautions include:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

While specific experimental solubility data for this compound remains to be published, this guide provides a comprehensive framework for its determination and interpretation. A thorough understanding and characterization of its solubility are indispensable for advancing this compound through the drug discovery and development pipeline. The methodologies and insights presented herein are intended to empower researchers to generate high-quality solubility data and make informed decisions to unlock the full therapeutic potential of this and other promising indazole derivatives.

References

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- Solubility Study. (n.d.).

- General Experimental Protocol for Determining Solubility. (2025).

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025).

- This compound. (n.d.). PubChem.

- Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter pl

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.).

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2025).

- dot. (2022).

- User Guide — graphviz 0.21 documentation. (n.d.).

- Free Graphviz / Dot online editor. (n.d.).

- Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof. (n.d.).

- 6-Chloro-1H-indazole-3-carboxylic acid | CAS 129295-31-4. (n.d.).

- 6-chloro-1h-indole-3-carboxylic acid. (n.d.).

- This compound - CAS:885279-23-2. (n.d.).

- [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. (1981). PubMed.

- Datasets of text - GraphViz examples? (2023).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.

Sources

- 1. 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 [sigmaaldrich.com]

- 2. This compound | C10H9ClN2O2 | CID 51358537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. enamine.net [enamine.net]

- 10. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characteristics of Ethyl 6-chloro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of Ethyl 6-chloro-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict its spectral features. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The indazole core is a key pharmacophore in numerous therapeutic agents. The title compound, featuring a chlorine substituent at the 6-position and an ethyl carboxylate at the 3-position, presents a unique substitution pattern with potential for novel pharmacological properties. Accurate interpretation of its spectral data is paramount for confirming its chemical identity and purity.

This guide provides a predictive but expert-level analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in fundamental spectroscopic principles and comparative analysis with documented spectra of closely related indazole derivatives.

Chemical Structure and Molecular Formula

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₉ClN₂O₂[1]

-

Molecular Weight: 224.64 g/mol [1]

-

CAS Number: 885279-23-2[1]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the indazole ring, the ethyl group of the ester, and the N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| NH | 13.0 - 14.0 | Broad Singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet. |

| H -4 | 7.8 - 8.0 | Doublet | 8.5 - 9.0 | This proton is ortho to the electron-withdrawing ester group and part of the benzene ring. |

| H -7 | 7.6 - 7.8 | Doublet | ~1.0 | This proton is ortho to the pyrazole nitrogen and will show a small coupling to H-5. |

| H -5 | 7.2 - 7.4 | Doublet of Doublets | 8.5 - 9.0, ~1.0 | This proton is coupled to both H-4 and H-7. |

| O-CH₂ -CH₃ | 4.3 - 4.5 | Quartet | 7.0 - 7.5 | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| O-CH₂-CH₃ | 1.3 - 1.5 | Triplet | 7.0 - 7.5 | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C =O | 160 - 165 | Carbonyl carbon of the ester group. |

| C -3 | 140 - 145 | Carbon bearing the ester group in the pyrazole ring. |

| C -3a | 120 - 125 | Bridgehead carbon of the indazole ring. |

| C -4 | 125 - 130 | Aromatic carbon. |

| C -5 | 120 - 125 | Aromatic carbon. |

| C -6 | 130 - 135 | Aromatic carbon attached to the chlorine atom. |

| C -7 | 110 - 115 | Aromatic carbon. |

| C -7a | 140 - 145 | Bridgehead carbon of the indazole ring. |

| O-CH₂ -CH₃ | 60 - 65 | Methylene carbon of the ethyl ester. |

| O-CH₂-CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Execute HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (indazole) | 3100 - 3300 | Medium, Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (ester) | 1710 - 1730 | Strong | Stretching |

| C=N (pyrazole ring) | 1600 - 1650 | Medium | Stretching |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-O (ester) | 1200 - 1300 | Strong | Stretching |

| C-Cl | 700 - 800 | Strong | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 224, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 226 with an intensity of approximately one-third of the M⁺ peak is anticipated, which is a characteristic signature for a monochlorinated compound.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion to give a fragment at m/z 179.

-

Loss of the entire ester group (-COOCH₂CH₃) to yield a fragment at m/z 151.

-

Further fragmentation of the indazole ring structure.

-

Caption: Predicted fragmentation pathway in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition.

-

Data Acquisition:

-

Obtain a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern, which can be used for structural confirmation.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, along with the outlined experimental protocols, offer a robust framework for the analytical characterization of this compound. For any definitive structural elucidation and quality assessment, it is imperative that these predictions are confirmed through the acquisition and interpretation of actual experimental data. This guide serves as a foundational resource for researchers embarking on the synthesis, purification, and application of this promising indazole derivative.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wiley-VCH. (2007). Supporting Information. Retrieved from a relevant scientific publication's supporting materials detailing general experimental procedures for spectral acquisition. (Note: A specific URL is not provided as this is a general methodological reference).

Sources

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 6-chloro-1H-indazole-3-carboxylate

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 6-chloro-1H-indazole-3-carboxylate is a key intermediate in the synthesis of these complex molecules, making its unambiguous structural verification paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, designed for researchers, scientists, and drug development professionals. We will deconstruct the theoretical basis for the spectrum, present a field-proven experimental protocol, and offer a detailed, causality-driven interpretation of the spectral data, ensuring a high degree of confidence in structural elucidation.

Introduction: The Indazole Scaffold and the Imperative of Structural Integrity

The Significance of the Indazole Scaffold

Indazole and its derivatives are classified as "privileged structures" in drug discovery, frequently appearing in molecules targeting a wide array of pathologies.[1] Their unique bicyclic aromatic structure allows for versatile interactions with biological targets. Consequently, indazole-containing compounds are prominent in clinical trials for applications including oncology, anti-inflammatory, and anti-hypertensive therapies.[1]

Structural Features of this compound

The title compound, with the molecular formula C₁₀H₉ClN₂O₂, is a substituted 1H-indazole.[2][3] Its structure consists of three key regions, each containing distinct proton environments that will be resolved by ¹H NMR:

-

The Ethyl Ester Group (-COOCH₂CH₃): Attached at the C3 position.

-

The Substituted Benzene Ring: Part of the bicyclic indazole system, featuring a chlorine atom at the C6 position.

-

The Pyrazole Ring: The five-membered ring containing two adjacent nitrogen atoms, one of which bears a labile proton (N-H).

The precise arrangement and electronic influence of these groups give rise to a unique and predictable ¹H NMR fingerprint.

Caption: Molecular Structure of this compound.[2]

The Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of every proton. For a synthetic intermediate like this compound, it serves two primary functions:

-

Structural Confirmation: Verifying that the target molecule has been synthesized correctly, without unintended isomers. The thermodynamically more stable 1H-indazole tautomer is the expected predominant form.[4][5]

-

Purity Assessment: Identifying and quantifying residual solvents or synthetic by-products.

This guide focuses on the first principle, providing the tools to confidently confirm the compound's identity.

Theoretical ¹H NMR Spectral Prediction

A priori analysis of the molecule's structure allows us to predict the ¹H NMR spectrum. This theoretical framework is built upon the fundamental principles of chemical shift and spin-spin coupling.

Analysis of Proton Environments

The molecule has five distinct sets of non-equivalent protons:

-

N-H: A single, exchangeable proton on the indazole ring.

-

Aromatic Protons (H4, H5, H7): Three protons on the chlorinated benzene ring.

-

Ethyl Methylene Protons (-OCH₂-): Two chemically equivalent protons.

-

Ethyl Methyl Protons (-CH₃): Three chemically equivalent protons.

Predicted Chemical Shifts (δ)

Chemical shifts are dictated by the local electronic environment. Electron-withdrawing groups (like chlorine and the carboxylate ester) "deshield" nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups "shield" them, causing upfield shifts.[6][7]

-

N-H Proton: The indazole N-H proton is acidic and involved in hydrogen bonding. Its signal is typically found far downfield, often as a broad singlet between δ 13.0 - 14.0 ppm , particularly when using a hydrogen-bond-accepting solvent like DMSO-d₆.[4][8]

-

Aromatic Protons: These reside in the typical aromatic region (δ 7.0 - 8.5 ppm ). Their relative positions are governed by the substituents. The electron-withdrawing nature of both the C3-ester and the C6-chloro group will deshield these protons. We can predict their relative order based on proximity to these groups and the electron-donating NH group.

-

Ethyl Methylene (-OCH₂-): These protons are directly attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding places their signal in the δ 4.0 - 4.5 ppm range.[9]

-

Ethyl Methyl (-CH₃): These protons are more shielded and will appear upfield, typically in the δ 1.2 - 1.5 ppm range.[9]

Predicted Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling, or J-coupling, is the interaction between non-equivalent protons through covalent bonds, resulting in the splitting of NMR signals.[10] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides structural information.

-

Aromatic Couplings:

-

Ortho coupling (³J): Occurs between protons on adjacent carbons (3 bonds apart). It is the largest coupling in aromatic systems, typically 7-10 Hz .[11][12] We expect to see this between H4 and H5.

-

Meta coupling (⁴J): Occurs between protons separated by one carbon (4 bonds apart). It is significantly smaller, around 1-3 Hz . This coupling is expected between H5 and H7.

-

Para coupling (⁵J): Occurs between protons on opposite sides of the ring (5 bonds apart). It is usually negligible (<1 Hz) and often not resolved.[13]

-

-

Aliphatic Coupling:

-

Vicinal coupling (³J): The coupling between the -OCH₂- and -CH₃ protons is a classic example, with a typical value of ~7 Hz .

-

Based on these principles, we can predict the multiplicity (splitting pattern) for each signal:

-

H4: Split by H5 (ortho), appearing as a doublet (d) .

-

H5: Split by H4 (ortho) and H7 (meta), appearing as a doublet of doublets (dd) .

-

H7: Split by H5 (meta), appearing as a doublet (d) , though it may appear as a narrow singlet if the meta coupling is not resolved.

-

-OCH₂-: Split by the three -CH₃ protons (n+1 rule, 3+1=4), appearing as a quartet (q) .

-

-CH₃: Split by the two -OCH₂- protons (n+1 rule, 2+1=3), appearing as a triplet (t) .

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant(s) (J, Hz) | Integration |

| N-H | 13.0 - 14.0 | Broad Singlet (br s) | — | 1H |

| H7 | ~8.1 - 8.3 | Doublet (d) or Singlet (s) | ⁴J ≈ 1-2 Hz | 1H |

| H4 | ~7.9 - 8.1 | Doublet (d) | ³J ≈ 8-9 Hz | 1H |

| H5 | ~7.5 - 7.7 | Doublet of Doublets (dd) | ³J ≈ 8-9 Hz, ⁴J ≈ 1-2 Hz | 1H |

| -OCH₂- | 4.0 - 4.5 | Quartet (q) | ³J ≈ 7 Hz | 2H |

| -CH₃ | 1.2 - 1.5 | Triplet (t) | ³J ≈ 7 Hz | 3H |

Experimental Protocol for ¹H NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality, trustworthy data. This section outlines a self-validating methodology.

Rationale for Solvent and Instrument Selection

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound.

-

Expertise: DMSO-d₆ is a polar aprotic solvent with excellent solvating power for many organic molecules, including heterocyclic systems.[14] Crucially, its ability to act as a hydrogen bond acceptor slows the chemical exchange of the acidic N-H proton, resulting in a sharper, more easily identifiable signal compared to what might be seen in CDCl₃.[15] The use of a consistent solvent is critical, as solvent effects can significantly alter chemical shifts.[16][17][18] The residual proton signal in DMSO-d₆ appears around δ 2.50 ppm, which does not interfere with any signals from our target compound.[19]

-

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended.

-

Expertise: Higher field strengths increase spectral dispersion, spreading out the signals and making it easier to resolve complex multiplets and small coupling constants, such as the meta-coupling in the aromatic region.[12]

-

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Dissolution: Cap the NMR tube and vortex gently for 30-60 seconds to ensure complete dissolution. A brief sonication may be used if necessary.

-

Transfer: Transfer the NMR tube to the spectrometer's autosampler or manual insertion spinner.

Instrument Parameters and Acquisition Workflow

The following diagram outlines a standard workflow for acquiring a high-quality ¹H NMR spectrum.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Trustworthiness: Each step in this workflow is a self-validating control. A stable lock and sharp, symmetrical peak shape after shimming confirm instrument stability and field homogeneity. Proper tuning ensures maximum sensitivity. This systematic approach guarantees that the resulting spectrum is a true and accurate representation of the sample.

Detailed Spectral Interpretation and Analysis

Interpreting the spectrum involves assigning each signal based on its chemical shift, integration, and multiplicity, cross-referencing our theoretical predictions.

Assigning the Ethyl Carboxylate Signals (Upfield Region)

The most straightforward assignments are the signals for the ethyl group, which are isolated from the aromatic system.

-

Triplet at ~δ 1.3 ppm: This signal integrates to 3H. Its triplet multiplicity indicates it is coupled to a neighboring group of two protons (-CH₂-). This is the characteristic signal of the -CH₃ group.

-

Quartet at ~δ 4.3 ppm: This signal integrates to 2H. Its quartet multiplicity confirms it is coupled to a neighboring group of three protons (-CH₃-). Its downfield position is consistent with being attached to the deshielding ester oxygen. This is the -OCH₂- signal.

The consistent ³J coupling constant of ~7 Hz for both the triplet and the quartet confirms their mutual coupling relationship.

Decoding the Aromatic Region: A Causality-Based Approach

The aromatic region contains three signals, each integrating to 1H. Their assignment requires a careful analysis of their splitting patterns and coupling constants.

Caption: Spin-spin coupling relationships in the aromatic system.

-

The Doublet of Doublets (dd) at ~δ 7.6 ppm: There is only one proton in the system that can be split by two different neighbors: H5 . It is split by H4 with a large ortho coupling constant (³J ≈ 8-9 Hz) and by H7 with a small meta coupling constant (⁴J ≈ 1-2 Hz). This unique pattern makes it the anchor point for assigning the other aromatic signals.

-

The Doublet (d) at ~δ 8.0 ppm: This signal exhibits only a large ortho coupling (³J ≈ 8-9 Hz), which must match the larger coupling constant from the H5 signal. This confirms it is H4 , coupled only to H5.

-

The Doublet (d) or Singlet (s) at ~δ 8.2 ppm: This signal, the most downfield of the aromatic protons, shows only a small meta coupling (⁴J ≈ 1-2 Hz) that matches the smaller coupling from the H5 signal. This identifies it as H7 . Its downfield shift is justified by its position adjacent to the electron-donating NH group but also within the influence of the fused pyrazole ring system.

Identifying the Labile Indazole N-H Proton

The final signal to be assigned is a broad singlet far downfield, typically ~δ 13.5 ppm , integrating to 1H. This is unequivocally the N-H proton. Its broadness is due to quadrupolar relaxation and chemical exchange. A definitive confirmation can be achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal will disappear as the proton exchanges with deuterium.

Conclusion

The ¹H NMR spectrum of this compound presents a distinct and interpretable set of signals. By systematically analyzing the upfield aliphatic region, decoding the coupling patterns in the aromatic region, and identifying the characteristic downfield N-H proton, an unambiguous structural assignment can be made with a high degree of scientific certainty. This guide provides the theoretical foundation and a practical, robust workflow for researchers, enabling them to verify this critical synthetic intermediate efficiently and accurately, thereby upholding the principles of scientific integrity in the drug development pipeline.

References

- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

- Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. [Link]

- Cunha, S., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 12(3). [Link]

- The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film. [Link]

- Organic Chemistry D

- Kiyooka, S., & Fujiyama, R. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 9(5), 655-659. [Link]

- University of Puget Sound. (n.d.).

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

- Wiley-VCH. (2007).

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

- ResearchGate. (n.d.).

- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5537–5546. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H9ClN2O2 | CID 51358537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:885279-23-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. rsc.org [rsc.org]

- 15. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 16. scielo.br [scielo.br]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

13C NMR Analysis of Ethyl 6-chloro-1H-indazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 6-chloro-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation of this and similar molecules. The guide details experimental protocols, predicted chemical shifts with justifications, and the influence of substituents on the carbon framework, all grounded in authoritative references.

Introduction: The Significance of Structural Elucidation

This compound is a member of the indazole family, a class of bicyclic heteroaromatic compounds that are prominent scaffolds in numerous pharmacologically active agents.[1][2] The precise characterization of their molecular structure is a critical step in drug discovery and development, ensuring the identity and purity of synthesized compounds. 13C NMR spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the carbon skeleton of a molecule.[3] This guide will walk through the theoretical and practical aspects of 13C NMR analysis for the title compound, offering a robust framework for its structural verification.

Indazoles can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common.[1] For indazole itself, the 1H-tautomer is generally considered the more stable form.[4][5] The substitution pattern on the indazole ring can influence the tautomeric equilibrium, but for the purpose of this guide, we will focus on the analysis of the 1H-tautomer of this compound.

Principles of 13C NMR and Substituent Effects

13C NMR spectroscopy detects the resonant frequencies of 13C nuclei in a magnetic field. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic environment of each carbon atom.[6] Electronegative atoms and electron-withdrawing groups deshield carbon nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause shielding, resulting in an upfield shift.[6][7]

In this compound, the chemical shifts of the carbon atoms in the indazole core and the ethyl carboxylate group are influenced by:

-

The Indazole Ring System: The inherent aromaticity and the presence of two nitrogen atoms create a unique electronic landscape.

-

The Chloro Group at C6: As an electronegative halogen, chlorine exerts a deshielding effect on the carbon it is directly attached to (C6) and influences the chemical shifts of other carbons in the benzene ring through inductive and resonance effects.[8]

-

The Ethyl Carboxylate Group at C3: This electron-withdrawing group significantly deshields the carbonyl carbon and the attached C3 of the indazole ring.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the standard numbering convention for the 1H-indazole ring is used.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for 13C NMR Analysis

A robust and reproducible experimental setup is fundamental to acquiring high-quality 13C NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 15-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. DMSO-d6 is often a good choice for indazole derivatives due to its ability to dissolve a wide range of organic compounds and to observe the N-H proton.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled 13C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[3]

-

Employ a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery, especially for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks if desired, although 13C peak integrals are generally not as reliable for quantitative analysis as in 1H NMR without specific experimental setups.

-

Experimental Workflow Diagram

Caption: A generalized workflow for 13C NMR analysis.

Predicted 13C NMR Spectrum and Peak Assignments

While an experimentally obtained spectrum is the gold standard, predicting the 13C NMR chemical shifts can be a valuable exercise in understanding the structure. The following table summarizes the predicted chemical shifts for this compound, based on known substituent effects and data from similar compounds.[9][10][11]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | ~162-164 | The carbonyl carbon of an ester is typically found in this downfield region.[10] |

| C3 | ~135-138 | Attached to the electron-withdrawing carboxylate group and part of the pyrazole ring. |

| C3a | ~122-124 | A quaternary carbon at the fusion of the two rings. |

| C4 | ~122-125 | Influenced by the adjacent C3a and the overall aromatic system. |

| C5 | ~121-123 | Meta to the chloro group, experiencing a smaller electronic effect. |

| C6 | ~127-130 | Directly attached to the electronegative chlorine atom, causing a significant downfield shift. |

| C7 | ~111-113 | Ortho to the N1 atom, showing a characteristic upfield shift for carbons adjacent to nitrogen in a five-membered ring.[10] |

| C7a | ~140-142 | A quaternary carbon adjacent to the N1 atom. |

| -OCH2- | ~60-62 | The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom.[6][10] |

| -CH3 | ~14-15 | The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region.[9][10] |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

In-depth Analysis of Substituent Effects

The Chloro Group at C6

The chlorine atom at the C6 position is an electron-withdrawing group that influences the chemical shifts of the benzene ring carbons. The most pronounced effect is on the ipso-carbon (C6), which is significantly deshielded. The effect on the ortho (C5 and C7) and para (C3a) carbons is more complex, involving a combination of inductive and resonance effects.

The Ethyl Carboxylate Group at C3

The ethyl carboxylate group at the C3 position is a strong electron-withdrawing group. This results in a significant downfield shift for the C3 carbon. The carbonyl carbon itself resonates at a very low field, characteristic of ester carbonyls. The chemical shifts of the ethyl group carbons (-OCH2- and -CH3) are also influenced by the electronegative oxygen atom.

Conclusion

The 13C NMR analysis of this compound is a powerful method for its structural confirmation. By understanding the fundamental principles of 13C NMR and the predictable effects of the chloro and ethyl carboxylate substituents on the indazole core, researchers can confidently assign the carbon signals and verify the molecular structure. This technical guide provides a comprehensive framework, from experimental design to spectral interpretation, to aid scientists in their research and development endeavors.

References

- Elguero, J., Fruchier, A., & Trofimenko, S. (2010). 13C NMR of Indazoles. ChemInform, 41(16).

- Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 865-885. [Link]

- BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- Supporting Information for the Synthesis of 1H-Indazoles via [3 + 2] Cycloaddition of Diazo Compounds with Arynes. (2007). Wiley-VCH.

- Kim, J., & Lee, D. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(1), 244-247. [Link]

- Al-Hourani, B. J., El-Elimat, T., & Al-Qawasmeh, R. A. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5961-5971. [Link]

- Bromilow, J., Brownlee, R. T. C., & Craik, D. J. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351-359. [Link]

- Reich, H. J. (n.d.). 13C NMR Chemical Shifts.

- Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. CASPRE. [Link]

- Asian Journal of Chemistry. (2024). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 36(1), 177-183.

- Oregon State University. (2022). 13C NMR Chemical Shifts.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

- Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1991). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(2), 115-119.

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10843-10851. [Link]

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. LibreTexts.

- National Institutes of Health. (2020).

- Cheminfo.org. (n.d.). Predict 13C NMR spectra. Cheminfo.org. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. connectsci.au [connectsci.au]

Mass spectrometry of Ethyl 6-chloro-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 6-chloro-1H-indazole-3-carboxylate

Introduction: Unveiling the Molecular Identity

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a crucial building block for the synthesis of pharmacologically active molecules.[1][2] The indazole scaffold is a privileged structure, appearing in numerous compounds investigated for anti-cancer, anti-inflammatory, and other therapeutic properties.[2][3]

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Mass spectrometry (MS) stands as an indispensable analytical technique, providing precise mass measurement and invaluable structural information through controlled molecular fragmentation. This guide offers a detailed exploration of the mass spectrometric behavior of this compound (Chemical Formula: C₁₀H₉ClN₂O₂), providing researchers with the foundational knowledge to interpret its mass spectra confidently.

Pillar 1: Core Principles of Analysis

The mass spectrometric analysis of this compound is governed by its distinct structural features: the indazole core, the ethyl ester functional group, and the chlorine substituent.

The Isotopic Signature of Chlorine

A defining characteristic in the mass spectrum of this compound is the presence of a chlorine atom. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[4] This results in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. Specifically, we expect to observe a pair of peaks separated by two mass-to-charge units (m/z), known as the M and M+2 peaks, with a relative intensity ratio of approximately 3:1.[4][5][6] This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom in an unknown analyte.

Ionization Techniques: Choosing the Right Path

The choice of ionization method is critical and depends on the sample introduction technique and the desired information.

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy "hard" ionization technique that imparts significant internal energy to the molecule. This leads to extensive and reproducible fragmentation, creating a detailed "fingerprint" spectrum ideal for library matching and structural elucidation. The molecular ion ([M]⁺˙) is often observed, though it may be of low intensity.[7]

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is perfectly suited for Liquid Chromatography (LC-MS). It typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[8] This makes it ideal for accurate molecular weight determination. Structural information is then obtained by subjecting the isolated parent ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.

Pillar 2: Predicted Fragmentation Pathways

The fragmentation of this compound is a logical process driven by the stability of the resulting ions and neutral losses. The ethyl ester group is the most labile part of the molecule and typically initiates the primary fragmentation cascades.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙) is formed at m/z 224 (for the ³⁵Cl isotope) and m/z 226 (for the ³⁷Cl isotope). Key fragmentation pathways include:

-

Loss of the Ethoxy Radical (•OC₂H₅): Alpha-cleavage next to the carbonyl group results in the loss of an ethoxy radical (45 Da). This is a highly favorable pathway for ethyl esters, leading to the formation of a stable acylium ion.[9][10] This fragment is expected to be a base peak or one of the most abundant ions in the spectrum.

-

[M - 45]⁺ → m/z 179/181

-

-

Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: While less common for aromatic esters compared to aliphatic ones, a McLafferty rearrangement involving the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen can lead to the loss of a neutral ethylene molecule (28 Da).[11] This would produce the radical cation of the corresponding carboxylic acid.

-

[M - 28]⁺˙ → m/z 196/198

-

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond can occur, though it is less common than fragmentation at the ester. The resulting fragment would lack the characteristic 3:1 isotopic pattern.

-

[M - 35]⁺ → m/z 189

-

-

Secondary Fragmentation: The primary acylium ion (m/z 179/181) can undergo further fragmentation by losing carbon monoxide (CO, 28 Da) to form a chlorinated indazole cation.

-

[m/z 179/181 - 28]⁺ → m/z 151/153

-

Electrospray Ionization (ESI) Tandem MS (MS/MS)